molecular formula C10H7ClN2O2 B1347195 2-Chloro-4-methyl-6-nitroquinoline CAS No. 54965-59-2

2-Chloro-4-methyl-6-nitroquinoline

Cat. No. B1347195
CAS RN: 54965-59-2
M. Wt: 222.63 g/mol
InChI Key: PTZXWOQFSDHSDM-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-nitroquinoline is a chemical compound with the molecular formula C10H7ClN2O2 and a molecular weight of 222.631234. It is a powder in physical form1.



Synthesis Analysis

While specific synthesis methods for 2-Chloro-4-methyl-6-nitroquinoline are not readily available, quinoline compounds have been synthesized using various protocols. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold5.



Molecular Structure Analysis

The InChI code for 2-Chloro-4-methyl-6-nitroquinoline is 1S/C10H7ClN2O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H31234.



Chemical Reactions Analysis

Specific chemical reactions involving 2-Chloro-4-methyl-6-nitroquinoline are not readily available. However, quinoline compounds are known to undergo a variety of reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions5.



Physical And Chemical Properties Analysis

2-Chloro-4-methyl-6-nitroquinoline has a melting point of 212-213 °C2. The predicted boiling point is 382.7±37.0 °C, and the predicted density is 1.419±0.06 g/cm32.


Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research shows various methods for synthesizing compounds similar to 2-Chloro-4-methyl-6-nitroquinoline. For instance, a method involving Cyclization, Nitrification, and Chlorination was used for synthesizing 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline, starting from 4-methoxyaniline. This method, characterized by simple operations and mild conditions, achieved a product yield of 85%, indicating potential applicability for 2-Chloro-4-methyl-6-nitroquinoline (Zhao, Lei, & Guo, 2017).
  • Structural Studies : The crystal structures of hydrogen-bonded co-crystals of compounds related to 2-Chloro-4-methyl-6-nitroquinoline, like 6-methylquinoline with chloro-nitrobenzoic acids, have been determined. These studies are crucial for understanding the molecular interactions and structural properties of such compounds (Gotoh & Ishida, 2020).

Potential Applications in Medicinal Chemistry

  • Antimicrobial Activity : A series of 2-chloro-6-methylquinoline hydrazone derivatives were synthesized and tested for antimicrobial activity. This suggests potential for derivatives of 2-Chloro-4-methyl-6-nitroquinoline in antimicrobial applications (Bawa, Kumar, Drabu, & Kumar, 2009).
  • Antimycotic Activity : Compounds like 2-Chloro-3-(2-nitro)ethyl- and (2-nitro)vinylquinolines, which are structurally related to 2-Chloro-4-methyl-6-nitroquinoline, have shown antimycotic activity against various microorganisms. This implies a potential for antimycotic applications of 2-Chloro-4-methyl-6-nitroquinoline (Cziáky, Kóródi, Frank, & Czink, 1996).

Biochemical Research

  • Nitroarene Reduction : Studies involving the reduction of nitroarenes, which include compounds like 2-Chloro-4-methyl-6-nitroquinoline, using formic acid in the presence ofa ruthenium catalyst have been conducted. This research highlights the potential for 2-Chloro-4-methyl-6-nitroquinoline in biochemical processes involving nitroarene reduction (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).

Organic Synthesis and Heterocyclic Chemistry

  • Synthesis of Heterocyclic Compounds : The synthesis of various heterocyclic compounds using precursors structurally similar to 2-Chloro-4-methyl-6-nitroquinoline, such as 4-chloro-2-methyl-3-nitroquinolines, has been explored. These studies provide insights into the versatility of such quinoline derivatives in the synthesis of complex heterocycles, indicating a similar potential for 2-Chloro-4-methyl-6-nitroquinoline in organic synthesis (Khodair, Abbasi, Ibrahim, Soliman, & El‐Ashry, 1999).

Future Directions

While specific future directions for 2-Chloro-4-methyl-6-nitroquinoline are not readily available, quinoline compounds have versatile applications in the fields of industrial and synthetic organic chemistry. They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry5.


Relevant Papers
Unfortunately, specific papers related to 2-Chloro-4-methyl-6-nitroquinoline were not found in the search results. However, there are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities5.


properties

IUPAC Name

2-chloro-4-methyl-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c1-6-4-10(11)12-9-3-2-7(13(14)15)5-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZXWOQFSDHSDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90316788
Record name 2-Chloro-4-methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methyl-6-nitroquinoline

CAS RN

54965-59-2
Record name 54965-59-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4-methyl-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90316788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-methylquinolin-2(1H)-one (11 g, 69 mmol) in concentrated sulfuric acid (100 mL) was added fuming nitric acid (2.7 mL, 80 mol). The temperature of the resulting solution rose to approximately 50°. The reaction mixture was heated at reflux for 1 h, cooled to r.t and carefully poured onto ice. The resulting precipitate was filtered, washed with ice cold water and ether, then dried under vacuum to provide a solid. A mixture of the solid (8.5 g) and phosphorous oxychloride (40 mL) was heated at 100° for 0.45 h at which time the volatiles were removed under vacuum. The residue was cooled in an ice bath. To the cooled mixture was carefully added water (50 mL). The resulting solids were filtered then washed with water and ether and then dried under vacuum to afford the product, MS: m/z 224 (MH+), which was used directly in the next step.
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solid
Quantity
8.5 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
OH Johnson, CS Hamilton - Journal of the American Chemical …, 1941 - ACS Publications
The introduction of a hydroxy group in the 2-position of certain pyridine and quinoline arsonic acids has been shown to have a beneficial effect upon the activity of these compounds as …
Number of citations: 8 pubs.acs.org
OH Johnson, CS Hamilton - Journal of the American Chemical …, 1941 - ACS Publications
N-Succinyl-N-ethyl-3-bromomesidine has been prepared and resolved by the method pre-viously described for the N-methyl compound. The half-life of the N-methyl was nine hours, of …
Number of citations: 18 pubs.acs.org
MR Heiskell, MD Rudd, BB Penn… - Synthetic …, 2005 - Taylor & Francis
… of 4‐methyl‐6‐nitro‐quinolin‐2‐ol (2) were obtained, they were subsequently chlorinated in the 2‐position using phosphorus oxychloride, forming 2‐chloro‐4‐methyl‐6‐nitroquinoline …
Number of citations: 3 www.tandfonline.com
BS Lee, JH Lee, DY Chi - The Journal of Organic Chemistry, 2002 - ACS Publications
2-Vinyl- or heteroaryl-substituted anilines were reacted with diphosgene in acetonitrile solution via a reactive imidoyl moiety to afford the corresponding 2-chloroquinolines. Facile …
Number of citations: 47 pubs.acs.org
J Godlewska, W Luniewski, B Zagrodzki… - Anticancer …, 2005 - ar.iiarjournals.org
… 2-Chloro-4-methyl-6-nitroquinoline (111 g, 0.5 mol) and benzotriazole (60 g, 0.5 mol) were added to DMF (400 mL) and the mixture was refluxed for 1 h. After cooling, the precipitate …
Number of citations: 59 ar.iiarjournals.org
F Jiang, A Guo, J Xu, H Wang, X Mo, Q You… - European Journal of …, 2017 - Elsevier
In order to discover novel Hsp90 inhibitors targeting the C-terminal ATP binding pocket, a novobiocin derivative based ROCS model was constructed for virtual screening. Compound …
Number of citations: 21 www.sciencedirect.com
SOUJENUNY CHANG - 1979 - search.proquest.com
… The solid was dissolved in a minimum amount of hot 95% ethanol and allowed to cool to 55 Filtration then gave 2-chloro-4-methyl-6-nitroquinoline (4a, 7.5 g 12%, mp 213-2l4(ethanol); …
Number of citations: 4 search.proquest.com
OH JOHNSON - Abstracts of Doctoral Dissertations Presented to the …, 1941
Number of citations: 0

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